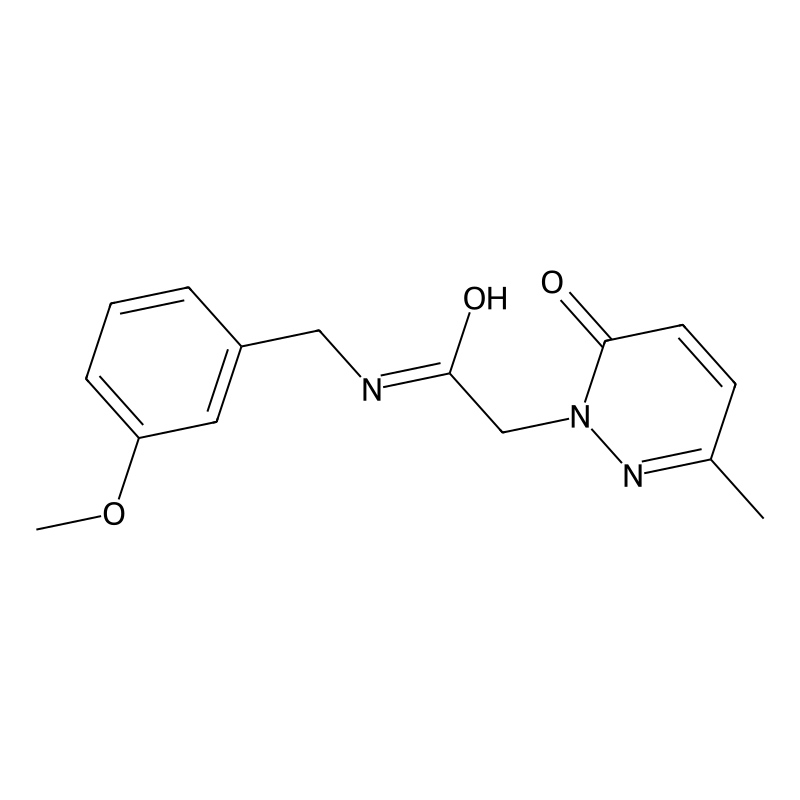

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structural features, which include a methoxybenzyl group and a pyridazinone moiety. The compound has potential applications in medicinal chemistry, particularly due to its biological activities. Its molecular structure can be represented as follows:

- Chemical Formula: C₁₄H₁₅N₃O₂

- Molecular Weight: 257.29 g/mol

The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes, while the pyridazinone structure may contribute to its biological activity.

- Oxidation: This reaction can convert the compound into corresponding oxides, which may have different properties.

- Reduction: Reduction processes can transform functional groups, such as converting nitro groups into amines.

- Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for modifications that can enhance its activity or selectivity.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Research indicates that compounds similar to N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide exhibit various biological activities, including:

- Antimicrobial Properties: Studies have shown potential effectiveness against certain bacteria and fungi.

- Anticancer Activity: Some derivatives of pyridazinones have been reported to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

- Anti-inflammatory Effects: The compound may act as an agonist for specific receptors involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. Key steps may include:

- Preparation of Intermediates: Starting materials are reacted under controlled conditions to form intermediates.

- Coupling Reactions: These intermediates are then coupled using reagents like acetic anhydride and methoxybenzyl chloride.

- Purification: The final product is purified through techniques such as crystallization or chromatography to obtain a high yield with minimal impurities.

Optimizing reaction conditions—such as temperature, solvent choice, and catalyst use—is crucial for maximizing yield and purity .

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has several potential applications:

- Medicinal Chemistry: As a lead compound in drug development for antimicrobial and anticancer therapies.

- Research Reagent: Used in various biochemical assays to study enzyme interactions or receptor binding.

- Industrial Uses: May serve as a precursor in the synthesis of specialty chemicals or materials .

Studies on the interactions of N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide with biological targets are essential for understanding its mechanism of action. Potential interactions include binding to specific enzymes or receptors that modulate biological pathways related to inflammation or cancer progression. These studies help elucidate the compound's pharmacological profile and guide further development .

Several compounds share structural similarities with N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-methoxyphenyl)acetamide | Contains a methoxyphenyl group | Lacks the pyridazinone moiety |

| N-(4-methoxyphenyl)-N-methylacetamide | Features a methoxyphenyl group | Different substitution pattern |

| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Contains dimethoxyphenyl group | Varies in aromatic substitution |

Uniqueness: The uniqueness of N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide lies in its combination of methoxybenzyl, methyl, and pyridazinone groups. This structural complexity imparts distinct chemical and biological properties that may enhance its efficacy in therapeutic applications compared to simpler analogs .